Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
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Overview
Description
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester is a chemical compound with the molecular formula C25H36Cl2O6P2S2 and a molecular weight of 629.53 g/mol . This compound is primarily used as an intermediate in the synthesis of Tilduronic Acid, a biphosphonate bone resorption inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiomethyl chloride. This intermediate is then reacted with tetraisopropyl biphosphonate under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The production is carried out in a cGMP (current Good Manufacturing Practice) facility to ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of biphosphonate compounds.
Biology: Studied for its potential effects on bone resorption and mineralization.
Medicine: Investigated for its role in the treatment of bone-related disorders, such as osteoporosis.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester involves its interaction with bone mineral surfaces. The compound binds to hydroxyapatite, a major component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This leads to a decrease in bone turnover and an increase in bone density .
Comparison with Similar Compounds
Similar Compounds
Tilduronic Acid: A biphosphonate bone resorption inhibitor.
Alendronic Acid: Another biphosphonate used to treat osteoporosis.
Risedronic Acid: A biphosphonate that inhibits bone resorption and increases bone density.
Uniqueness
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester is unique due to its specific chemical structure, which allows for targeted interaction with bone mineral surfaces. This specificity enhances its efficacy in inhibiting bone resorption compared to other biphosphonates.
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHANPZPDVZSBJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2O6P2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405229 |
Source
|
Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-24-4 |
Source
|
Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-[bis[(4-chlorophenyl)thio]methylene]bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887353-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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